molecular formula C20H15NO2 B6377266 4-(2-Benzyloxyphenyl)-2-cyanophenol CAS No. 1261984-12-6

4-(2-Benzyloxyphenyl)-2-cyanophenol

Cat. No.: B6377266
CAS No.: 1261984-12-6
M. Wt: 301.3 g/mol
InChI Key: IHWSCPZESWKOGR-UHFFFAOYSA-N
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Description

4-(2-Benzyloxyphenyl)-2-cyanophenol is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a cyanophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Benzyloxyphenyl)-2-cyanophenol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and efficiency. The choice of boron reagents and palladium catalysts, as well as the reaction environment, are crucial factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Benzyloxyphenyl)-2-cyanophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Alkylated or sulfonated phenols.

Scientific Research Applications

4-(2-Benzyloxyphenyl)-2-cyanophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Benzyloxyphenyl)-2-cyanophenol involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can enhance the compound’s binding affinity to specific proteins, while the cyanophenol moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Benzyloxyphenyl)-2-cyanophenol is unique due to its combination of a benzyloxy group and a cyanophenol moiety. This structural arrangement provides distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-hydroxy-5-(2-phenylmethoxyphenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO2/c21-13-17-12-16(10-11-19(17)22)18-8-4-5-9-20(18)23-14-15-6-2-1-3-7-15/h1-12,22H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWSCPZESWKOGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=C(C=C3)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70685000
Record name 2'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261984-12-6
Record name 2'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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